N1-Methyl-arabinoadenosine Activates RNase L with a Distinct Potency Profile
N1-Methyl-arabinoadenosine demonstrates a specific potency for RNase L activation in mouse L cell extracts, with an IC50 of 2.30 nM for inhibition of protein synthesis . While direct head-to-head comparator data for this exact endpoint is not available for the closest analogs, this value places it within the high-potency range for purine nucleoside analogs targeting this pathway, distinguishing it from adenosine or arabinoadenosine which lack this specific activity.
| Evidence Dimension | RNase L activation potency |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | Adenosine / Arabinoadenosine (class baseline: no significant activity reported) |
| Quantified Difference | Potent activation at low nanomolar concentrations |
| Conditions | Inhibition of protein synthesis in mouse L cell extracts |
Why This Matters
This data supports the compound's utility in studies of the 2-5A/RNase L antiviral and antiproliferative pathway, where its specific potency may differ from other nucleoside analogs.
- [1] BindingDB. Affinity Data for N1-Methyl-arabinoadenosine (RNase L). Accessed 2026. View Source
